![molecular formula C6H6ClN3O2 B2498286 2-chloro-N-methyl-3-nitropyridin-4-amine CAS No. 1239719-69-7](/img/structure/B2498286.png)
2-chloro-N-methyl-3-nitropyridin-4-amine
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Overview
Description
“2-chloro-N-methyl-3-nitropyridin-4-amine” is a chemical compound with the molecular formula C6H6ClN3O2 . It has a molecular weight of 187.58 . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The InChI code for “2-chloro-N-methyl-3-nitropyridin-4-amine” is 1S/C6H6ClN3O2/c1-8-4-2-3-9-6(7)5(4)10(11)12/h2-3H,1H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-chloro-N-methyl-3-nitropyridin-4-amine” has a predicted boiling point of 345.3±42.0 °C and a predicted density of 1.489±0.06 g/cm3 . It also has a predicted pKa of 1.22±0.10 .Scientific Research Applications
- 2-chloro-N-methyl-3-nitropyridin-4-amine serves as a valuable raw material and intermediate in organic synthesis. Researchers use it to create more complex molecules, such as pharmaceuticals, agrochemicals, and dyestuffs .
- Notably, there are no known selective inhibitors for the p70S6Kβ enzyme. However, this compound could serve as a starting point for designing molecules that specifically target p70S6Kβ, which plays a crucial role in cell signaling pathways .
Organic Synthesis and Intermediates
Selective p70S6Kβ Inhibitor Design
Chemical Properties and Toxicity
Safety and Hazards
This compound is classified under GHS07 for safety. The hazard statements associated with it are H302, H312, H319, H315, H335, and H332 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause eye irritation, may cause skin irritation, may cause respiratory irritation, and may be harmful if inhaled .
properties
IUPAC Name |
2-chloro-N-methyl-3-nitropyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-8-4-2-3-9-6(7)5(4)10(11)12/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHZKZCKGOZKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-3-nitropyridin-4-amine | |
CAS RN |
1239719-69-7 |
Source
|
Record name | 2-chloro-N-methyl-3-nitropyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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